molecular formula C18H14Cl2Zr B1591016 Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- CAS No. 12148-49-1

Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-

Cat. No.: B1591016
CAS No.: 12148-49-1
M. Wt: 392.4 g/mol
InChI Key: OLWNTZDHHWRPPI-UHFFFAOYSA-L
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Description

Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- is an organometallic compound with the chemical formula C18H14Cl2Zr. This compound is characterized by its two indenyl ligands and two chloride ligands coordinated to a central zirconium atom. It is commonly used in various scientific and industrial applications due to its unique chemical properties .

Scientific Research Applications

Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- typically involves the reaction of zirconium tetrachloride with indenyl ligands. The reaction is carried out in an inert atmosphere, often using solvents like toluene or THF (tetrahydrofuran). The reaction conditions usually require elevated temperatures and careful control of the stoichiometry to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the compound in high yield and purity. The production is carried out in specialized reactors designed to handle organometallic compounds safely .

Chemical Reactions Analysis

Types of Reactions

Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .

Mechanism of Action

The mechanism of action of Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- involves its ability to form stable complexes with various substrates. The indenyl ligands provide a stable coordination environment for the zirconium center, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalytic reactions or the interaction with biomolecules in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Dichlorobis(1-neomenthylindenyl)-zirconium: Similar structure but with neomenthylindenyl ligands.

    Bis(cyclopentadienyl)zirconium dichloride: Contains cyclopentadienyl ligands instead of indenyl ligands.

    Zirconium bis(hexamethyldisilazide) dichloride: Features hexamethyldisilazide ligands

Uniqueness

Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other zirconium compounds. This uniqueness makes it particularly valuable in catalytic applications and advanced material synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- involves the reaction of zirconium tetrachloride with 1H-indene in the presence of a reducing agent to form zirconocene dichloride. The zirconocene dichloride is then reacted with 1H-indene in the presence of a reducing agent to form Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-.", "Starting Materials": [ "Zirconium tetrachloride", "1H-indene", "Reducing agent" ], "Reaction": [ "Step 1: Zirconium tetrachloride is reacted with 1H-indene in the presence of a reducing agent to form zirconocene dichloride.", "Step 2: Zirconocene dichloride is reacted with 1H-indene in the presence of a reducing agent to form Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-." ] }

CAS No.

12148-49-1

Molecular Formula

C18H14Cl2Zr

Molecular Weight

392.4 g/mol

IUPAC Name

dichlorozirconium(2+);1H-inden-1-ide

InChI

InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2

InChI Key

OLWNTZDHHWRPPI-UHFFFAOYSA-L

SMILES

[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl

Canonical SMILES

[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl

12148-49-1

Origin of Product

United States

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